1,4,7,10-Tetraoxacyclotridecane, 12,12'-(1,6-hexanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- is a complex organic compound with the molecular formula C24H46O8. It is a macrocyclic ether, which means it contains a large ring structure with multiple ether linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- typically involves the reaction of 1,4,7,10-tetraoxacyclotridecane with 1,6-dibromohexane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in aprotic solvents like DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- involves its ability to form stable complexes with metal ions. The ether linkages in the macrocyclic ring can coordinate with metal ions, leading to the formation of highly stable complexes. These complexes can then interact with various molecular targets and pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic complexing agent used in radiolabeling and MRI contrast agents.
1,4,7,10-Tetraazacyclododecane: Used as a precursor for the synthesis of macrocyclic chelating agents.
Uniqueness
1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- is unique due to its large ring structure with multiple ether linkages, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
120343-87-5 |
---|---|
Molekularformel |
C24H46O8 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
12-[6-(1,4,7,10-tetraoxacyclotridec-12-yl)hexyl]-1,4,7,10-tetraoxacyclotridecane |
InChI |
InChI=1S/C24H46O8/c1(3-5-23-19-29-15-11-25-7-8-26-12-16-30-20-23)2-4-6-24-21-31-17-13-27-9-10-28-14-18-32-22-24/h23-24H,1-22H2 |
InChI-Schlüssel |
UAKLBDHRDZTSGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCC(COCCO1)CCCCCCC2COCCOCCOCCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.